molecular formula C21H17Br B14010082 2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene

Cat. No.: B14010082
M. Wt: 349.3 g/mol
InChI Key: MHIHHDLETNVZHE-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 7-position. This compound is known for its high electron delocalization and fluorescence properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethyl-7-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is primarily related to its ability to participate in electron delocalization and conjugation. This property makes it an effective material for use in electronic devices, where it can facilitate charge transport and emission of light. The compound interacts with molecular targets through π-electron interactions, contributing to its high fluorescence and electron mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring high electron mobility and fluorescence, such as in OLEDs and biological imaging .

Properties

Molecular Formula

C21H17Br

Molecular Weight

349.3 g/mol

IUPAC Name

2-bromo-9,9-dimethyl-7-phenylfluorene

InChI

InChI=1S/C21H17Br/c1-21(2)19-12-15(14-6-4-3-5-7-14)8-10-17(19)18-11-9-16(22)13-20(18)21/h3-13H,1-2H3

InChI Key

MHIHHDLETNVZHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Br)C

Origin of Product

United States

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